molecular formula C21H23ClF3N5O4 B2703359 1,5-diethyl (2Z,4Z)-4-[amino({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl})methylidene]-2-cyanopent-2-enedioate CAS No. 338409-07-7

1,5-diethyl (2Z,4Z)-4-[amino({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl})methylidene]-2-cyanopent-2-enedioate

Cat. No.: B2703359
CAS No.: 338409-07-7
M. Wt: 501.89
InChI Key: GHVULNIXJUHLLP-VYFZMYBASA-N
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Description

This compound features a conjugated pent-2-enedioate backbone with a diethyl ester, a cyano group, and a critical amino-methylidene moiety linked to a piperazine ring. The piperazine is substituted at the 4-position with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, contributing significant steric bulk and electronic effects.

Properties

IUPAC Name

diethyl (Z,4Z)-4-[amino-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClF3N5O4/c1-3-33-19(31)13(11-26)9-15(20(32)34-4-2)17(27)29-5-7-30(8-6-29)18-16(22)10-14(12-28-18)21(23,24)25/h9-10,12H,3-8,27H2,1-2H3/b13-9-,17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVULNIXJUHLLP-VYFZMYBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C(=C(/N)\N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)\C(=O)OCC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClF3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features an intricate structure characterized by multiple functional groups, including a piperazine moiety and a trifluoromethyl group, which may influence its biological interactions. Its molecular formula is C₁₈H₁₈ClF₃N₅O₄, and its molecular weight is approximately 421.81 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₈ClF₃N₅O₄
Molecular Weight421.81 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antitumor Activity

Research indicates that compounds similar to 1,5-diethyl (2Z,4Z)-4-[amino({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl})methylidene]-2-cyanopent-2-enedioate exhibit significant antitumor properties. For example, studies have shown that piperazine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

A notable study evaluated the antitumor effects of piperazine-based compounds against several cancer types, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested .

The proposed mechanisms of action for the biological activity of this compound include:

  • Inhibition of Topoisomerase : Similar compounds have been shown to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, reducing oxidative stress within cells and contributing to their cytotoxic effects against tumor cells.
  • Receptor Interaction : The presence of the trifluoromethyl group may enhance binding affinity to specific receptors involved in tumor growth and survival pathways .

Antimicrobial Properties

In addition to antitumor activity, there are indications that the compound may possess antimicrobial properties. Research has highlighted the effectiveness of similar piperazine derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 15.62 µg/mL .

Case Study 1: Antitumor Efficacy in Mice

A study conducted on mice bearing xenograft tumors demonstrated that administration of a related piperazine compound resulted in a significant reduction in tumor size compared to control groups. The treatment was associated with increased apoptosis markers in tumor tissues, suggesting effective targeting of cancer cells while sparing normal tissues .

Case Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial efficacy of piperazine derivatives against clinical isolates of bacteria. The results indicated that certain compounds showed broad-spectrum activity with effective MIC values, supporting their potential as therapeutic agents against resistant bacterial strains .

Scientific Research Applications

Structure and Composition

The compound features a unique structure that includes:

  • Pyridine and piperazine moieties, which are common in many pharmaceutical agents.
  • A cyanopentenedioate group that may enhance biological activity.

Molecular Formula

The molecular formula is C19H24ClF3N5O2C_{19}H_{24}ClF_3N_5O_2, and it has a molecular weight of approximately 431.87 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to 1,5-diethyl (2Z,4Z)-4-[amino({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl})methylidene]-2-cyanopent-2-enedioate exhibit promising anticancer properties. For instance, derivatives of piperazine have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activities. Research has demonstrated that piperazine derivatives can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli, making them candidates for developing new antibiotics .

Neurological Applications

The piperazine ring is also associated with neuropharmacological effects. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, potentially aiding in the treatment of neurological disorders such as anxiety and depression .

Synthetic Routes

The synthesis of 1,5-diethyl (2Z,4Z)-4-[amino({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl})methylidene]-2-cyanopent-2-enedioate typically involves multi-step organic reactions:

  • Formation of the piperazine core through cyclization reactions.
  • Introduction of the trifluoromethyl pyridine via electrophilic substitution.
  • Cyanopentenedioate formation through condensation reactions involving appropriate aldehydes or ketones.

These synthetic strategies allow for the modification of functional groups to optimize biological activity.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of similar compounds, researchers found that derivatives with a piperazine scaffold showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Antimicrobial Testing

Another research project focused on testing the antimicrobial efficacy of compounds related to 1,5-diethyl (2Z,4Z)-4-[amino({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl})methylidene]-2-cyanopent-2-enedioate against clinical isolates of bacteria. Results indicated a broad spectrum of activity with minimum inhibitory concentrations lower than those of standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Key Properties
Target Compound Pent-2-enedioate (Z,Z) 3-Chloro-5-(trifluoromethyl)pyridin-2-yl-piperazine, cyano, diethyl ester ~527 (estimated) High polarity due to cyano/ester groups; enhanced metabolic stability from CF₃/Cl substituents
1,5-Diethyl (2E,4E)-4-{amino[4-(4-methoxyphenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate Pent-2-enedioate (E,E) 4-Methoxyphenyl-piperazine, cyano, diethyl ester ~499 (estimated) Electron-donating methoxy group increases solubility; reduced steric hindrance vs. target compound
COMPOUND 36/40 (EP 3 858 835 A1) Spiro pyrazino-pyrrolopyrimidine Cyclopropylmethyl-piperazine, cyclohexylamine 492 Larger molecular size; spiro architecture enhances target specificity in kinase inhibition
6-Chloro-1,3-di-[4-(2-methoxyphenyl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Methoxyphenyl-piperazine, thioxo, chloro ~600 (estimated) Thioxo group enables redox activity; imidazo-pyridine core favors DNA intercalation
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one Pyridazinone Trifluoromethylphenyl, chloro, methylamino ~318 Compact structure with high lipophilicity; potential as a herbicide or enzyme inhibitor

Key Findings :

Structural Analogues :

  • The compound in shares the pent-2-enedioate backbone and piperazine linkage but differs in stereochemistry (E,E vs. Z,Z) and substituent (4-methoxyphenyl vs. pyridinyl). The methoxy group improves aqueous solubility, while the target’s CF₃/Cl substituents enhance receptor-binding affinity .
  • COMPOUND 36/40 () highlights the pharmacological relevance of piperazine derivatives. Their spiro architecture and cyclopropylmethyl group confer rigidity, whereas the target compound’s linear structure may offer better synthetic accessibility .

The chloro substituent at the pyridine’s 3-position introduces steric hindrance, which may limit off-target interactions compared to smaller groups like methylamino .

Synthetic Considerations :

  • The target compound’s synthesis likely involves a Mannich-type condensation, similar to the methods described for imidazo[4,5-b]pyridine derivatives (). Substituting piperazine precursors with 3-chloro-5-(trifluoromethyl)pyridin-2-yl groups would require careful optimization to avoid steric clashes .

Biological Implications: The cyano group in the target compound may act as a Michael acceptor, enabling covalent binding to cysteine residues in kinases—a feature absent in non-cyano analogs like COMPOUND 36/40 .

Q & A

Basic: What are the optimal reaction conditions for synthesizing intermediates involving Appel salt and aminopyridines?

Methodological Answer:
The synthesis of dithiazolium intermediates (e.g., N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinamines) via Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) and aminopyridines is optimized using:

  • Solvent : Dichloromethane (DCM) at 20°C.
  • Bases : Strong bases like DBU (1,8-diazabicycloundec-7-ene) or Et₃N (triethylamine) yield higher efficiency (58–73% yields for pyridin-2-yl derivatives) compared to weaker bases like pyridine (47–69%) .
  • Reaction Time : 1 hour for initial condensation, followed by 2 hours post-base addition .
    Reference Data :
Base (pKₐ)Yield for Pyridin-2-yl Derivatives (%)
DBU (1.1)58
Et₃N (3.4)69–73
Pyridine47–69
(Adapted from Table 1 in )

Basic: Which spectroscopic and chromatographic methods are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For example, pyridin-2-yl derivatives show distinct aromatic proton shifts at δ 7.2–8.5 ppm due to electron-withdrawing effects of the dithiazole ring .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for intermediates).
  • Chromatography : Silica gel column chromatography (eluent: chloroform/methanol gradients) resolves regioisomers and removes byproducts .

Advanced: How do electronic and steric effects of substituents influence reaction outcomes?

Methodological Answer:

  • Pyridin-2-yl vs. Pyridin-4-yl : Pyridin-2-yl derivatives yield higher (69–73%) due to S···N coordination stabilizing intermediates, while pyridin-4-yl analogs yield <21% due to steric hindrance and lack of stabilizing interactions .
  • Electron-Withdrawing Groups (EWGs) : 3-NO₂ substituents reduce yields (14–32%) due to increased intermediate acidity, complicating deprotonation .
    Reference Data :
SubstituentYield (%)
Pyridin-2-yl69–73
3-NO₂-pyridin-2-yl14–32
Pyridin-4-yl<21
(Adapted from Table 2 in )

Advanced: How to troubleshoot low yields in piperazine-containing intermediate formation?

Methodological Answer:
Low yields in piperazine coupling steps may arise from:

  • Competitive Side Reactions : Use kinetic control (low temperatures, 0–5°C) to suppress nucleophilic aromatic substitution at the chloro-pyridine moiety.
  • Steric Hindrance : Bulkier bases (e.g., i-Pr₂NEt) improve deprotonation of sterically hindered intermediates (e.g., 57% yield for pyridin-3-yl with i-Pr₂NEt vs. 8% with Dabco) .
  • Purification : Employ gradient HPLC with C18 columns to separate zwitterionic byproducts .

Data Contradiction: How to resolve discrepancies in reported yields for base-sensitive reactions?

Methodological Answer:
Contradictions in base-dependent yields (e.g., DBU vs. Et₃N) can be resolved by:

  • Acid-Base Profiling : Measure pKa of intermediates (e.g., Bordwell DMSO pKa table ) to select bases with optimal strength.
  • Mechanistic Analysis : Pyridin-2-yl reactions are less base-sensitive due to sulfur-nitrogen coordination stabilizing transition states, whereas pyridin-3-yl/4-yl analogs require stronger bases for deprotonation .

Advanced: What computational tools predict regioselectivity in heterocyclic coupling reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states and identify regiochemical preferences. For example, pyridin-2-yl coordination lowers activation energy by 5–10 kcal/mol compared to pyridin-4-yl .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM polarity) on reaction pathways using COMSOL Multiphysics or GROMACS .

Basic: How to validate the biological relevance of this compound in drug discovery?

Methodological Answer:

  • Enzyme Assays : Test inhibition of kinases or GPCRs using fluorescence polarization (FP) or TR-FRET assays. Related dithiazole derivatives show IC₅₀ values <1 µM against bacterial enzymes .
  • ADME Profiling : Use Caco-2 cell monolayers for permeability studies and microsomal stability assays (e.g., human liver microsomes) .

Advanced: How to design analogs for improved metabolic stability?

Methodological Answer:

  • Isosteric Replacement : Replace trifluoromethyl with cyano or sulfone groups to reduce oxidative metabolism.
  • Deuterium Labeling : Introduce deuterium at benzylic positions (e.g., pyridin-2-yl methyl groups) to slow CYP450-mediated degradation .

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